Methyl 6-(difluoromethyl)-5-methylnicotinate
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Overview
Description
Methyl 6-(difluoromethyl)-5-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a methyl group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(difluoromethyl)-5-methylnicotinate typically involves the introduction of the difluoromethyl group into the nicotinate structure. One common method is the use of difluoromethylation reagents in the presence of a suitable catalyst. For example, the difluoromethylation of nicotinic acid derivatives can be achieved using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(difluoromethyl)-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted nicotinates .
Scientific Research Applications
Methyl 6-(difluoromethyl)-5-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 6-(difluoromethyl)-5-methylnicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(trifluoromethyl)-5-methylnicotinate
- Methyl 6-(chloromethyl)-5-methylnicotinate
- Methyl 6-(bromomethyl)-5-methylnicotinate
Uniqueness
Methyl 6-(difluoromethyl)-5-methylnicotinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9F2NO2 |
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Molecular Weight |
201.17 g/mol |
IUPAC Name |
methyl 6-(difluoromethyl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H9F2NO2/c1-5-3-6(9(13)14-2)4-12-7(5)8(10)11/h3-4,8H,1-2H3 |
InChI Key |
LFXFIKOMQQKVCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)C(=O)OC |
Origin of Product |
United States |
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